(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone
Description
The compound "(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone" is a bicyclic ketone featuring a 3-chlorophenyl group attached to a tetrahydrofuro[3,4-c]pyrrol-5(3H)-yl scaffold via a methanone bridge.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-12-3-1-2-9(4-12)13(16)15-5-10-7-17-8-11(10)6-15/h1-4,10-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRZZLALQFAKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo-pyrrol ring system, followed by the introduction of the chlorophenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups such as nitro or halogen groups.
Scientific Research Applications
(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on molecular properties, substituent effects, and safety profiles inferred from available evidence:
*Calculated molecular formula assumes the tetrahydrofuropyrrole scaffold (C₆H₈NO) + 3-chlorophenyl-methanone (C₇H₄ClO).
Key Comparative Insights:
Substituent Effects on Reactivity: The 3-chlorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to amine-containing analogs (e.g., pyridin-3-amine derivatives ). Chlorine may also increase environmental persistence .
Safety Profiles: Pyridine derivatives (e.g., CAS 2097997-31-2 ) exhibit moderate hazards, whereas propan-1-amine analogs (e.g., CAS 2098101-91-6 ) are flagged as fatal upon ingestion, highlighting the critical role of substituents in toxicity. The target compound’s chlorophenyl group may pose unique environmental risks (e.g., bioaccumulation) compared to non-halogenated analogs .
Structural and Functional Diversity :
- The tetrahydrofuropyrrole core provides a rigid bicyclic framework common to all analogs, favoring interactions with biological targets (e.g., enzymes, receptors).
- Ketone vs. amine functional groups : Ketones (e.g., target compound) may exhibit lower nucleophilicity than amines, reducing reactivity but enhancing stability under physiological conditions.
Notes
Data Limitations : Direct experimental data on the target compound is absent in the provided evidence. Comparisons are based on structural analogs and inferred properties.
Safety Precautions : Handling guidelines for analogs (e.g., dry storage, PPE use ) should be applied cautiously to the target compound until specific data is available.
Research Gaps : Further studies are needed to elucidate the target compound’s synthesis, pharmacokinetics, and environmental impact.
Biological Activity
(3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone
- Molecular Formula : C13H14ClN
- CAS Number : 2098066-51-2
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing chlorophenyl groups often show significant antibacterial properties. For instance, derivatives with a similar structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antioxidant Properties : Many furo-pyrrole derivatives are known for their antioxidant capabilities, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
The biological activity of (3-Chlorophenyl)(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in bacterial metabolism, disrupting their growth and proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells through ROS generation, contributing to its antimicrobial effects.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various furo-pyrrole derivatives against common pathogens. The results showed that compounds with the chlorophenyl moiety exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 μg/mL against S. aureus and E. coli, indicating moderate to strong antibacterial properties .
Antioxidant Activity
In vitro assays demonstrated that the compound scavenged DPPH radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid. This suggests significant potential for therapeutic applications in oxidative stress-related conditions .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
